EED Binding Affinity
EEDi-5273 exhibits an EED binding IC50 of 0.2 nM, which is 61 times more potent than the prototypical EED inhibitor EED226 (IC50 = 12.2 nM) and 24 times more potent than A-395 (IC50 = 4.8 nM) when evaluated in the same AlphaScreen competitive displacement assay format [1]. This enhanced binding affinity correlates with an optimized conformational restriction of the 5-fluoro-2,3-dihydrobenzofuran moiety that achieves a 'hand-in-glove' fit within the EED aromatic cage, displacing water molecules and engaging in additional cation–π and π–π interactions that are absent in the EED226-bound structure [1].
| Evidence Dimension | EED binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | EED226: 12.2 ± 0.3 nM; A-395: 4.8 ± 0.1 nM |
| Quantified Difference | 61-fold more potent than EED226; 24-fold more potent than A-395 |
| Conditions | AlphaScreen competitive binding assay; mean ± SD of three independent experiments |
Why This Matters
Superior target engagement efficiency at lower compound concentrations enables more complete PRC2 inhibition in cellular assays and reduces the required dose for in vivo efficacy, a critical consideration for minimizing off-target pharmacology and formulation burden in preclinical studies.
- [1] Rej RK, Wang C, Lu J, Wang M, Petrunak E, Zawacki KP, et al. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression. J Med Chem. 2021;64(19):14540-14556. View Source
